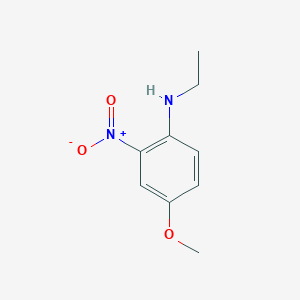

N-ethyl-4-methoxy-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

N-ethyl-4-methoxy-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O3/c1-3-10-8-5-4-7(14-2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

InChI Key |

HXGAXPKXJXONSA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to N-ethyl-4-methoxy-2-nitroaniline

The formation of this compound can be approached through two primary strategic disconnections: N-ethylation of a pre-formed nitroaniline precursor or nitration of an N-ethylated aniline (B41778) derivative. Both strategies rely on the careful synthesis of key intermediates.

A prevalent route to this compound begins with the synthesis of its immediate precursor, 4-methoxy-2-nitroaniline (B140478), from 4-methoxyaniline. This transformation is typically achieved through a three-step sequence:

Acetylation: The amino group of 4-methoxyaniline is first protected by acetylation using acetic anhydride (B1165640). This step is crucial for controlling the regioselectivity of the subsequent nitration reaction. patsnap.comgoogle.com

Nitration: The resulting 4-methoxyacetanilide is then nitrated. The acetylamino and methoxy (B1213986) groups direct the electrophilic substitution to the desired position, ortho to the amino group. patsnap.comgoogle.com

Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield 4-methoxy-2-nitroaniline. patsnap.comgoogle.com

An alternative multi-step synthesis involves the use of a benzenesulfonyl protecting group. In this method, N-benzenesulfonyl-4-methoxyaniline is nitrated and then deprotected to give 4-methoxy-2-nitroaniline. patsnap.com

Once 4-methoxy-2-nitroaniline is obtained, the final step is the introduction of the ethyl group onto the nitrogen atom (N-ethylation), which is discussed in section 2.2.1.

In recent years, continuous flow technology has been applied to the synthesis of key intermediates like 4-methoxy-2-nitroaniline to enhance safety and efficiency. patsnap.comgoogle.com Nitration reactions, in particular, are often highly exothermic, and flow reactors offer superior heat and mass transfer compared to traditional batch reactors. This precise control minimizes the formation of by-products and reduces the risk of thermal runaway, which can be a concern in batch nitrations. google.comnih.gov

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound and its precursors. For the synthesis of 4-methoxy-2-nitroaniline from N-benzenesulfonyl-4-methoxyaniline, specific conditions have been detailed. patsnap.com

Table 1: Optimized Reaction Conditions for 4-methoxy-2-nitroaniline Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | N-Benzenesulfonyl-4-methoxyaniline | patsnap.com |

| Reagents | Pyridine, Copper nitrate (B79036) trihydrate | patsnap.com |

| Solvent | 1,2-dichloroethane | patsnap.com |

| Temperature | 95°C - 105°C | patsnap.com |

| Reaction Time | 12 hours | patsnap.com |

| Yield | 74% | patsnap.com |

| Purity (HPLC) | 95% | patsnap.com |

Studies on analogous compounds, such as 2-ethoxy-4-nitrophenol, have also explored various nitrating systems to optimize yields, comparing different catalysts and reaction conditions. researchgate.net The choice of nitrating agent, solvent, and temperature are all crucial variables that must be fine-tuned. google.comresearchgate.net

Functional Group Transformations and Derivatization Strategies

The synthesis of this compound inherently involves key functional group transformations. These include modifications to the amino group and the regioselective introduction of a nitro group onto the aromatic ring.

The introduction of the ethyl group onto the amino function of 4-methoxy-2-nitroaniline is a critical N-alkylation step. A common method for the analogous N-methylation involves using a strong base like sodium hydride (NaH) to deprotonate the amine, followed by reaction with an alkylating agent such as methyl iodide (MeI) in a solvent like dimethylformamide (DMF). A similar strategy would be employed for N-ethylation using an ethylating agent like ethyl iodide or diethyl sulfate.

Table 2: Reagents for N-Alkylation of 4-methoxy-2-nitroaniline

| Role | Reagent (Example for Methylation) | Reference |

|---|---|---|

| Substrate | 4-methoxy-2-nitroaniline | |

| Base | Sodium Hydride (NaH) | |

| Alkylating Agent | Methyl Iodide (MeI) | |

| Solvent | Dimethylformamide (DMF) |

Another approach to amino group modification involves reaction with chloroalkyl-chloroformates, which has been described for the synthesis of related N-substituted nitro-anisoles. epo.org Furthermore, acetylation is a frequently used modification, not for derivatization in the final product, but as a temporary protecting group to control reactivity and regioselectivity during synthesis. nih.gov

The alternative synthetic route involves the regioselective nitration of N-ethyl-4-methoxyaniline. In this case, the directing effects of the N-ethylamino and methoxy substituents are paramount. Both are activating, ortho-, para-directing groups. Since the para-position relative to the methoxy group is occupied by the N-ethylamino group (and vice-versa), the nitration is directed to one of the ortho positions. The position ortho to the more powerfully activating N-ethylamino group is electronically favored.

To achieve high regioselectivity, protecting the amino group, for instance by acetylation, is a common strategy. This moderates the activating effect of the amino group and provides steric bulk, reliably directing the incoming nitro group to the position ortho to the protected amine and meta to the methoxy group. patsnap.comgoogle.com The use of specific nitrating systems, such as nitric acid in combination with acid anhydrides and zeolites, has also been shown to afford high regioselectivity in the nitration of substituted aromatics. researchgate.net

Acylation and Hydrolysis in Intermediate Formation

The synthesis of N-substituted nitroanilines, including the precursor for this compound, often necessitates a multi-step approach to ensure correct isomer formation and high yield. A key strategy involves the temporary protection of the amino group through acylation, followed by nitration and subsequent deprotection via hydrolysis.

The direct nitration of aromatic amines like 4-methoxyaniline is generally inefficient because the strong activating and ortho-, para-directing amino group can lead to multiple nitrations and the formation of undesired byproducts. hopemaxchem.com Furthermore, under the acidic conditions required for nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing deactivator. To circumvent these issues, the amino group is commonly protected by acetylation using reagents like acetic anhydride. hopemaxchem.comgoogle.com This converts the highly activating amino group into a less activating acetamido group, which still directs nitration to the ortho and para positions but with greater control and selectivity. hopemaxchem.com

For the synthesis of the crucial intermediate, 4-methoxy-2-nitroaniline, the process typically starts with 4-methoxyaniline. This precursor is first subjected to acetylation. google.com A detailed study on the acetylation of the closely related 4-methoxy-2-nitroaniline to N-(4-methoxy-2-nitrophenyl)acetamide reports using acetic anhydride in glacial acetic acid at room temperature for 18 hours. nih.gov A similar principle applies to the acetylation of 4-methoxyaniline.

Following the protection step, the resulting acetanilide (B955) derivative (4-methoxyacetanilide) undergoes nitration. google.com Nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid are commonly used. google.com The acetyl group's steric bulk and moderate activating nature favor the introduction of the nitro group at the position ortho to the amino group (and meta to the methoxy group), yielding 4-methoxy-2-nitroacetanilide. google.comwikipedia.org

The final step in forming the intermediate is the removal of the acetyl protecting group. This is achieved through hydrolysis, typically under acidic or basic conditions. hopemaxchem.comgoogle.com For instance, the nitrated acetanilide can be heated with an acid like hydrochloric acid or a base like sodium hydroxide (B78521) solution to cleave the amide bond and regenerate the amine, yielding the desired 4-methoxy-2-nitroaniline. google.comgoogle.com The use of continuous flow reactors has been shown to significantly improve reaction efficiency, reducing reaction times from hours to minutes for the entire sequence of acetylation, nitration, and hydrolysis. google.com

Table 1: Reaction Steps in the Synthesis of 4-methoxy-2-nitroaniline

| Step | Reaction | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Acetylation | 4-methoxyaniline, Acetic Anhydride, Glacial Acetic Acid | Protection of the amino group to control nitration. | google.com |

| 2 | Nitration | 4-methoxyacetanilide, Concentrated Nitric Acid, Concentrated Sulfuric Acid | Introduction of the nitro group at the C2 position. | google.com |

| 3 | Hydrolysis | 4-methoxy-2-nitroacetanilide, Acid (e.g., HCl) or Base (e.g., NaOH) | Deprotection to yield the final amine. | google.comgoogle.com |

Synthesis of Related N-Substituted Methoxy Nitroaniline Analogues

The synthesis of this compound and its analogues typically proceeds from the 4-methoxy-2-nitroaniline intermediate. The introduction of an N-substituent is achieved through alkylation or other nitrogen-derivatization reactions.

A representative procedure for N-alkylation involves the reaction of 4-methoxy-2-nitroaniline with an alkylating agent. For the synthesis of the N-methyl analogue, N-methyl-4-methoxy-2-nitroaniline , a described method involves treating 4-methoxy-2-nitroaniline with sodium hydride (NaH) in dimethylformamide (DMF) to form a deep red slurry. The subsequent addition of methyl iodide (MeI) results in the formation of the N-methylated product as a bright orange solid. This process illustrates a standard Williamson ether synthesis-like approach applied to an amine, where a strong base deprotonates the amine to form a more nucleophilic amide anion, which then attacks the alkyl halide.

This methodology can be extended to synthesize the target compound, This compound , by substituting methyl iodide with an ethylating agent such as ethyl iodide or ethyl bromide. The general principle remains the same: deprotonation of the amine followed by nucleophilic substitution.

Other related analogues can be synthesized by varying the starting materials or the derivatization strategy. For example, N-acyl derivatives can be formed, as seen in the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide , where 4-methoxy-2-nitroaniline is treated with acetic anhydride. nih.gov More complex analogues, such as N-ethyl-4-(2-methoxyethoxymethyl)-2-nitroaniline , involve different precursor chemistries or multi-step modifications of the substituents on the aniline ring. nih.gov The synthesis of 2-ethyl-4-methoxy aniline involves a four-step process starting from o-nitroethylbenzene, highlighting alternative routes to substituted methoxy anilines that could potentially be nitrated to yield further analogues. researchgate.net

Table 2: Examples of N-Substituted Methoxy Nitroaniline Analogues and Their Synthesis

| Compound Name | Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| N-methyl-4-methoxy-2-nitroaniline | 4-methoxy-2-nitroaniline | Sodium Hydride (NaH), Methyl Iodide (MeI) | N-Alkylation | |

| This compound | 4-methoxy-2-nitroaniline | Strong Base (e.g., NaH), Ethylating Agent (e.g., C₂H₅I) | N-Alkylation | Inferred from |

| N-(4-methoxy-2-nitrophenyl)acetamide | 4-methoxy-2-nitroaniline | Acetic Anhydride, Acetic Acid | N-Acylation | nih.gov |

Reaction Mechanisms and Mechanistic Studies

Fundamental Reaction Pathways Involving the Anilino Moiety

The anilino moiety is a primary site for chemical reactions. The nitrogen atom's lone pair of electrons makes it nucleophilic and susceptible to oxidation. For substituted anilines, kinetic studies have shown that reactions, such as those with chloramine (B81541) T, often proceed through the formation of a complex in a rapid equilibrium step, which is then followed by a slower decomposition of this complex. rsc.orgutmb.edu The rate of these reactions is highly dependent on the nature of the substituents on the aromatic ring.

In the case of N-ethyl-4-methoxy-2-nitroaniline, the ethyl and methoxy (B1213986) groups increase the electron density on the ring and the amino nitrogen, enhancing its nucleophilicity. However, the ortho-nitro group exerts a strong electron-withdrawing effect and can participate in intramolecular hydrogen bonding, which can modulate the availability of the nitrogen lone pair and influence the reaction kinetics. researchgate.net Oxidation of the anilino group can lead to the formation of radical cations, which are key intermediates in various transformation pathways, including polymerization and coupling reactions. mdpi.com

Degradation Mechanisms and Transformation Pathways

The degradation of nitroaromatic compounds like this compound is of significant environmental interest due to their persistence and potential toxicity. nih.govasm.org These compounds are generally resistant to oxidative degradation because of the electron-withdrawing nature of the nitro group. nih.govasm.org

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants. The Fenton process, which generates highly reactive hydroxyl radicals (•OH), has been studied for the degradation of the closely related compound 4-methoxy-2-nitroaniline (B140478) (4M2NA). rsc.org The degradation efficiency is influenced by factors such as pH, and the concentrations of the iron catalyst (Fe²⁺) and hydrogen peroxide (H₂O₂). rsc.org The reaction involves the attack of •OH radicals on the molecule, leading to hydroxylation, demethylation, and ultimately, ring cleavage. rsc.org The initial attack can occur on the benzene (B151609) ring or the substituent groups, leading to a cascade of subsequent reactions.

During the Fenton oxidation of 4-methoxy-2-nitroaniline, a significant number of reaction intermediates have been identified, providing insight into the degradation mechanism. rsc.org These intermediates suggest that the degradation proceeds through several parallel pathways. The destruction of the primary chromophores—the nitro group (–NO₂) and the benzene ring—is observed through spectral analysis during the degradation process. rsc.org

Key intermediates are formed through processes such as the replacement of the amino group with a hydroxyl group, demethylation of the methoxy group, and transformations of the nitro group. A crucial step involves the attack of hydroxyl radicals on the C–N bond and the benzene ring, leading to ring-opening products. rsc.org

Below is a table of representative intermediates identified during the degradation of the parent compound, 4-methoxy-2-nitroaniline, which are indicative of the types of structures that would form from the N-ethyl derivative.

| Intermediate Compound | Formation Pathway | Reference |

|---|---|---|

| 5-methoxy-2,1,3-benzoxadiazole | Intramolecular cyclization following transformation of the amino and nitro groups. | rsc.org |

| 4-methoxy-2-nitrophenol | Hydroxylation, replacement of the amino group by a hydroxyl group. | rsc.org |

| 1,2,4-trihydroxy-5-methoxy-3-nitrobenzene | Ring hydroxylation. | rsc.org |

| Cyanoacetic acid | Benzene ring cleavage. | rsc.org |

| Oxalic acid, Acetic acid, Formic acid | Final mineralization products from ring opening. | rsc.org |

Hydroxylation of the Benzene Ring : Hydroxyl radicals attack the aromatic ring, adding hydroxyl groups and making the ring more susceptible to cleavage.

Transformation of Substituents : The amino and nitro groups are transformed or replaced. For instance, the interaction between the ortho-amino and nitro groups can lead to the formation of a benzoxadiazole structure. rsc.org

Ring Cleavage : The substituted aromatic ring is broken down into smaller, aliphatic molecules.

Mineralization : The aliphatic intermediates are further oxidized into simple inorganic compounds like CO₂, H₂O, and mineral acids. rsc.org

The degradation kinetics for such processes are often modeled using pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the target compound. rsc.org

| Step | Description | Key Products | Reference |

|---|---|---|---|

| 1 | Initial attack by hydroxyl radicals on the aromatic ring or functional groups. | Hydroxylated and demethylated derivatives. | rsc.org |

| 2 | Formation of cyclic intermediates via reactions between adjacent functional groups. | 5-methoxy-2,1,3-benzoxadiazole. | rsc.org |

| 3 | Opening of the aromatic ring. | Dinitriles, amides, and cyanoacetic acid. | rsc.org |

| 4 | Conversion of aliphatic intermediates into small organic acids. | Oxalic acid, acetic acid, formic acid. | rsc.org |

Photochemical Reaction Mechanisms: Electron Transfer and Regioselectivity

The photochemistry of nitroanilines is characterized by several competing reaction pathways upon UV excitation. For ortho-nitroanilines, the proximity of the amino and nitro groups enables specific intramolecular reactions. Studies on ortho-nitroaniline (ONA), a model compound, have elucidated key photochemical pathways that are relevant to this compound. nih.govacs.org

Upon UV excitation, one major pathway is an intramolecular hydrogen transfer from the amino group to the nitro group, forming an aci-nitro tautomer. nih.govacs.org This is often followed by the elimination of a water molecule, leading to the formation of benzofurazan (B1196253) derivatives. Another significant photochemical process is the fission of the C–NO₂ bond . dtic.mil Additionally, photolysis of N-alkyl-N-nitroanilines can involve N–N bond fission, which can be homolytic in aprotic solvents or heterolytic in protic solvents like methanol. rsc.org

The regioselectivity of these reactions is controlled by the electronic distribution in the excited state. The presence of the ethyl and methoxy groups will influence the electron density and the energy levels of the molecular orbitals, potentially affecting the quantum yields and branching ratios of the different photochemical pathways.

Intermolecular Interactions in Condensed Phases

In the solid and liquid states, the behavior of this compound is influenced by various intermolecular forces. A predominant interaction is the formation of an intramolecular hydrogen bond between the hydrogen atom on the secondary amine (N-H) and one of the oxygen atoms of the ortho-nitro group. nih.gov This type of interaction is common in ortho-substituted anilines and significantly affects the molecule's conformation and planarity. nih.govnih.gov

Hydrogen Bonding Networks and Dimerization Phenomena

The molecular structure of this compound, featuring a secondary amine (-NH-), a nitro group (-NO2), and a methoxy group (-OCH3), provides the necessary functional groups for the formation of a variety of hydrogen bonds. The ethyl group on the amine introduces steric considerations that influence the geometry and extent of these interactions compared to its primary amine analog, 4-methoxy-2-nitroaniline.

In the solid state, it is anticipated that the N-H group will act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the methoxy group will serve as hydrogen bond acceptors. The presence of the electron-withdrawing nitro group ortho to the amino group can lead to the formation of an intramolecular hydrogen bond between the amino proton and one of the nitro oxygen atoms, a phenomenon observed in related o-nitroaniline structures. niscpr.res.inresearchgate.net This intramolecular interaction often results in the formation of a stable six-membered ring, referred to as an S(6) motif. researchgate.net

Beyond intramolecular interactions, intermolecular hydrogen bonds are crucial in building the extended crystal lattice. In related nitroaniline compounds, molecules are often linked by N-H···O hydrogen bonds, forming chains or more complex networks. researchgate.net For this compound, the remaining N-H proton (not involved in intramolecular bonding) can participate in intermolecular hydrogen bonding with the nitro group or methoxy group of a neighboring molecule.

Dimerization, a specific and common motif, can occur through the formation of a pair of intermolecular hydrogen bonds. For instance, two molecules can be linked in a head-to-tail arrangement, forming a cyclic dimer. The specific nature of dimerization and the broader hydrogen-bonding network will be influenced by the steric hindrance presented by the ethyl group, which may prevent the close approach required for some of the hydrogen-bonding patterns observed in less substituted anilines.

The crystal structure of the related compound 4-methoxy-2-nitroaniline reveals an orthorhombic crystal system, indicating a well-ordered, three-dimensional network of molecules. researchgate.netresearchgate.net The unit cell parameters for this compound have been determined, providing a basis for understanding the packing of similar molecules. researchgate.netresearchgate.net

Table 1: Crystallographic Data for 4-methoxy-2-nitroaniline

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|

| Orthorhombic | P21/n | 16.17 | 6.55 | 7.14 | 90 | 90 | 90 |

Data from single-crystal X-ray diffraction studies of 4-methoxy-2-nitroaniline. researchgate.netresearchgate.net

Aromatic Interactions and Molecular Stacking

Aromatic π-π stacking interactions are another significant contributor to the cohesive energy and structural organization of crystalline this compound. The electron-rich aniline (B41778) ring, influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing nitro group, creates a polarized aromatic system that can engage in stacking interactions.

These interactions typically involve the parallel or near-parallel alignment of the aromatic rings of adjacent molecules. The geometry of this stacking can vary, with common arrangements including face-to-face and offset face-to-face (or parallel-displaced) configurations. The latter is often favored as it minimizes electrostatic repulsion between the electron clouds of the rings.

In the crystal structure of related nitroanilines, these π-π stacking interactions, in conjunction with hydrogen bonding, contribute to the formation of layered or herringbone packing motifs. The interplay between these forces is complex; for example, hydrogen bonding can orient molecules in a way that either promotes or hinders optimal π-π stacking. The presence of the ethyl and methoxy substituents on the aniline ring of this compound will undoubtedly influence the specifics of the molecular stacking, potentially leading to a more open or a more complex packing arrangement compared to simpler nitroanilines.

Advanced Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity of N-ethyl-4-methoxy-2-nitroaniline and performing quantitative measurements. Due to the compound's aromatic structure and chromophoric nitro group, UV-Vis detection is highly effective. Reverse-phase (RP) HPLC is the most common mode used for the separation of nitroaniline derivatives. sielc.comsielc.com

The synthesis of this compound can potentially result in the formation of various structural isomers, such as N-ethyl-2-methoxy-4-nitroaniline or N-ethyl-5-methoxy-2-nitroaniline. The separation of these isomers is critical for accurate quantification and purity assessment. Method development focuses on exploiting the subtle differences in polarity and hydrophobicity among the isomers.

Optimization is key to achieving sensitive and robust HPLC analysis. For nitroaniline compounds, C18 columns are widely used and provide excellent separation capabilities based on hydrophobicity. nih.govrsc.org

Mobile Phase: A typical mobile phase consists of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous component, which can be water or a buffer. sielc.comnih.gov Isocratic elution with a fixed mobile phase composition is often sufficient for simple purity tests. rsc.org However, a gradient elution, where the concentration of the organic modifier is increased over time, may be necessary for separating a complex mixture of impurities and isomers. The pH of the mobile phase can be adjusted with acids like phosphoric or formic acid to control the ionization state of the analyte and improve peak shape. sielc.comsielc.com

Column Parameters: Standard analytical columns (e.g., 4.6 mm internal diameter, 150-250 mm length) packed with 3 µm or 5 µm particles are common. sielc.com The column temperature is typically controlled (e.g., at 30°C) to ensure reproducible retention times. nih.gov The flow rate is generally set around 1.0 mL/min for standard analytical columns. nih.govresearchgate.net Detection is often performed at a wavelength where the analyte exhibits maximum absorbance, such as 223 nm for 4-methoxy-2-nitroaniline (B140478), to ensure high sensitivity. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Nitroaniline Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (e.g., 30:70 v/v) nih.gov | Elution of the analyte from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations, gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min nih.gov | Controls retention time and separation efficiency. |

| Column Temp. | 30 °C nih.gov | Ensures reproducibility of retention times. |

| Detection | UV-Vis at 223 nm researchgate.net | Sensitive detection of the nitroaromatic chromophore. |

| Injection Vol. | 10-20 µL | Introduction of the sample into the HPLC system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying trace-level impurities. While nitroanilines can be thermolabile, carefully developed GC methods can be successfully applied. chromatographyonline.comthermofisher.com

A sensitive GC-MS method is crucial for detecting process-related impurities that may be present in the this compound product. ajrconline.org Method development involves optimizing the GC temperature program to separate the target analyte from other volatile components. The mass spectrometer can be operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. In SIM mode, the instrument only monitors specific mass-to-charge ratio (m/z) values corresponding to the analyte and its impurities, which significantly lowers the limit of detection (LOD) and limit of quantification (LOQ). ajrconline.org For instance, a validated GC-MS method for the related compound 4-methoxy-2-nitroaniline achieved an LOQ of 0.003 µg/g. ajrconline.org

In GC-MS, electron ionization (EI) is commonly used, which causes the parent molecule to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation.

For this compound (molar mass: 196.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern can be predicted based on the structure and data from the parent compound, 4-methoxy-2-nitroaniline (molar mass: 168.15 g/mol ). nih.govnist.gov

Key fragmentation pathways would likely include:

Loss of an ethyl radical (-•CH₂CH₃): Resulting in a fragment at m/z 167.

Loss of a nitro group (-•NO₂): Leading to a fragment at m/z 150.

Loss of a methoxy (B1213986) radical (-•OCH₃): Producing a fragment at m/z 165.

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: A common fragmentation for anisoles, which would lead to a fragment at m/z 166.

The mass spectrum of the parent compound, 4-methoxy-2-nitroaniline, shows a prominent molecular ion at m/z 168 and other significant peaks that aid in its identification. nih.gov The analysis of these patterns allows for the unambiguous identification of the compound and its differentiation from structural isomers.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Predicted Fragment Ion | Interpretation |

|---|---|---|

| 196 | [C₉H₁₂N₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 167 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the amine group |

| 150 | [M - NO₂]⁺ | Loss of the nitro group |

| 165 | [M - OCH₃]⁺ | Loss of the methoxy radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most definitive analytical tool for the complete structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. springernature.com

The ¹H NMR spectrum would provide key information:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a complex splitting pattern (likely an ABX system) in the aromatic region (typically 6.5-8.0 ppm). The proton positioned between the two electron-withdrawing groups (nitro and amino) would be the most deshielded.

Methoxy Group: A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be expected around 3.9 ppm. chemicalbook.com

Ethyl Group: The N-ethyl group would produce a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons.

Amine Proton: The N-H proton would likely appear as a triplet due to coupling with the adjacent methylene protons of the ethyl group. Its chemical shift can be variable and is affected by solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet (m) | ~2-9 |

| NH | Variable | Triplet (t) | ~5-7 |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| -CH₂- | ~3.4 | Quartet (q) | ~7 |

| -CH₃ | ~1.3 | Triplet (t) | ~7 |

¹H NMR and ¹³C NMR Spectral Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. While direct experimental data for this compound is not extensively published, a detailed spectral assignment can be predicted based on the well-documented spectra of its structural analogs, including 4-methoxy-2-nitroaniline, N-ethyl-o-nitroaniline, and 4-ethylaniline.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit signals corresponding to the aromatic protons, the N-ethyl group, the methoxy group, and the amine proton.

Aromatic Region: The three protons on the benzene ring would appear as distinct signals due to their unique electronic environments. The proton at C3 (ortho to both nitro and methoxy groups) would be the most deshielded. The proton at C5 (ortho to the methoxy and meta to the nitro) would be next, followed by the proton at C6 (ortho to the amino and meta to the nitro).

N-Ethyl Group: This group would present as a quartet for the methylene (-CH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

Methoxy Group: A sharp singlet would correspond to the three protons of the methoxy (-OCH₃) group.

Amine Proton: A broad singlet or triplet (depending on coupling with the adjacent methylene protons) corresponding to the N-H proton would likely be observed, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | ~8.0-8.5 | br s or t | - |

| H-3 | ~7.6-7.8 | d | ~2.5 |

| H-5 | ~6.8-7.0 | dd | ~9.0, 2.5 |

| H-6 | ~6.6-6.8 | d | ~9.0 |

| O-CH₃ | ~3.8-3.9 | s | - |

| N-CH₂ | ~3.3-3.5 | q | ~7.2 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of strong electron-withdrawing (NO₂) and electron-donating (NH-ethyl, OCH₃) groups leads to a wide dispersion of chemical shifts for the aromatic carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (C-OCH₃) | ~152-155 |

| C1 (C-NH) | ~148-151 |

| C2 (C-NO₂) | ~135-138 |

| C6 | ~128-130 |

| C3 | ~115-117 |

| C5 | ~112-114 |

| O-CH₃ | ~56 |

| N-CH₂ | ~40 |

Advanced NMR Techniques for Conformational Analysis

The flexibility of the N-ethyl group allows for different spatial orientations (conformations) relative to the plane of the aromatic ring. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for probing these conformational preferences in solution. arxiv.orgbeilstein-journals.org

A 2D NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, NOESY could reveal correlations between:

The N-H proton and the aromatic proton at C6 .

The N-CH₂- protons and the aromatic proton at C6 .

The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶). beilstein-journals.org By measuring these intensities, the time-averaged distance between these protons can be estimated, providing insight into the preferred conformation of the ethyl group. For instance, a strong NOE signal between the N-CH₂ protons and the C6-H would suggest a conformation where the ethyl group is oriented away from the bulky ortho-nitro group. Such studies are crucial for understanding how the molecule occupies three-dimensional space, which can influence its reactivity and interactions. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Both IR and Raman techniques are complementary and essential for identifying the functional groups within this compound. The analysis is based on data from closely related structures like 4-methoxy-2-nitroaniline. nih.govresearchgate.net

Key Vibrational Modes:

N-H Stretch: A characteristic sharp peak for the secondary amine N-H bond is expected in the region of 3350-3450 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are found just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

Nitro Group (NO₂) Stretches: The nitro group is readily identified by two strong absorption bands: the asymmetric stretch (νas) around 1500-1530 cm⁻¹ and the symmetric stretch (νs) around 1330-1360 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring occur in the 1400-1620 cm⁻¹ region.

C-N and C-O Stretches: The C-N stretching of the arylamine and the C-O stretching of the aryl ether will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| NO₂ Asymmetric Stretch | 1500-1530 | Strong |

| Aromatic C=C Stretch | 1400-1620 | Medium-Strong |

| NO₂ Symmetric Stretch | 1330-1360 | Strong |

| C-O-C Asymmetric Stretch | 1240-1280 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by the electronic transitions within its extended π-system, significantly influenced by the interplay of its functional groups.

The molecule contains several key features that affect its UV-Vis spectrum:

Chromophore: The nitrobenzene (B124822) system is a powerful chromophore.

Auxochromes: The N-ethylamino group and the methoxy group are strong electron-donating groups (auxochromes) that modify the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths.

Studies on the parent compound, 4-methoxy-2-nitroaniline, show strong absorption in the UV-Vis region. nih.govresearchgate.net For this compound, two primary absorption bands are expected:

An intense band around 380-420 nm, corresponding to a π → π * transition. This transition involves the entire conjugated system and has significant charge-transfer character, from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group.

A lower intensity band at a shorter wavelength, corresponding to an n → π * transition, involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group.

The N-ethylation of the amine, compared to the primary amine in 4-methoxy-2-nitroaniline, is expected to cause a slight bathochromic shift due to the increased electron-donating ability of the secondary amine.

Comprehensive Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Abundance

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and deduce the structure of a compound from its fragmentation patterns.

For this compound (C₉H₁₂N₂O₃), the exact molecular weight can be calculated:

Molecular Weight: 196.21 g/mol

Monoisotopic Mass: 196.0848 Da

In an electron ionization (EI) mass spectrum, the following key peaks would be anticipated:

Molecular Ion Peak (M⁺˙): A peak at m/z = 196 would confirm the molecular weight of the compound.

Major Fragmentation Pathways:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium ion at m/z = 181 ([M-15]⁺). This is a characteristic fragmentation for N-ethyl amines.

Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) to give a peak at m/z = 150.

Loss of Ethylene: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment corresponding to the parent 4-methoxy-2-nitroaniline at m/z = 168.

Other fragments corresponding to the loss of O, NO, and CH₂O from the parent or subsequent fragment ions.

The relative abundances of these fragment ions provide a unique mass spectral fingerprint that confirms the identity and structure of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of N-ethyl-4-methoxy-2-nitroaniline.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a standard method for obtaining accurate and computationally efficient predictions of molecular geometries and relative energies. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined. This process involves finding the minimum energy conformation on the potential energy surface.

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Geometrical Parameters for a 2-Nitroaniline (B44862) Derivative (as a model for this compound)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amino) | ~1.36 Å |

| C-N (nitro) | ~1.45 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-C-N (amino) | ~121° |

| C-C-N (nitro) | ~118° | |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | C-C-N-C (amino) | Varies with ethyl group conformation |

| C-C-N-O (nitro) | ~10-20° (deviation from planarity) |

Note: These are typical values for 2-nitroaniline derivatives and serve as an estimate for this compound. Actual values would require specific calculations for the target molecule.

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

In nitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) moiety, which is electron-rich, while the LUMO is concentrated on the electron-withdrawing nitro group and the benzene (B151609) ring. researchgate.net The presence of the electron-donating methoxy (B1213986) and N-ethyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This results in a relatively small HOMO-LUMO gap, suggesting a potential for charge transfer interactions and reactivity.

For a related compound, 2-methoxy-4-nitroaniline, quantum chemical calculations have been performed to determine its electronic properties. researchgate.net While specific values for this compound are not available, the data for this analog provides a reasonable approximation.

Table 2: Frontier Molecular Orbital Energies for a Methoxy-nitroaniline Analog

| Parameter | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -2.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 3.5 |

Note: These values are estimations based on similar compounds and the specific values for this compound may differ.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. This distribution is a key determinant of the molecule's reactivity towards electrophiles and nucleophiles.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For a molecule like this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The region around the amino group's hydrogen atom would likely exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic ring will show a complex pattern of electron distribution due to the competing effects of the electron-donating (methoxy and N-ethylamino) and electron-withdrawing (nitro) groups.

Intermolecular Interaction Analysis and Crystal Packing Prediction

The way molecules of this compound interact with each other in the solid state is crucial for determining its crystal structure and macroscopic properties.

Quantification of Hydrogen Bonding Energies

Hydrogen bonding is a key intermolecular interaction in many nitroaniline derivatives. In this compound, the amino group can act as a hydrogen bond donor, and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. A significant feature of 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. acs.orgnih.gov This intramolecular interaction significantly influences the conformation of the molecule and the availability of the amino hydrogen for intermolecular hydrogen bonding.

The energy of these hydrogen bonds can be quantified using computational methods, such as by analyzing the interaction energy between molecular dimers or through Natural Bond Orbital (NBO) analysis. The strength of the intramolecular N-H···O hydrogen bond in 2-nitroaniline derivatives is a subject of interest in many computational studies. acs.org

In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds can also play a role in the crystal packing. The remaining amino hydrogen can form hydrogen bonds with the nitro or methoxy groups of neighboring molecules, leading to the formation of chains or more complex networks. researchgate.net

Aromaticity Indices and π-Electron Delocalization Studies

The aromaticity of the benzene ring in this compound is influenced by the attached substituents. Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based index. nih.govacs.org The HOMA index is calculated from the bond lengths of the ring and provides a measure of the deviation from the ideal aromatic system (benzene, with HOMA=1).

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate the nature and strength of intermolecular interactions.

Calculation of Thermodynamic and Kinetic Parameters

Reaction Pathway Energies and Transition State Characterization

The study of reaction pathway energies and the characterization of transition states are fundamental to understanding the mechanisms of chemical reactions. These computational investigations provide critical information on the energy barriers that must be overcome for a reaction to proceed, as well as the geometry of the high-energy transition state.

Specific studies detailing the reaction pathway energies and transition state characterization for the chemical transformations of this compound were not found in the available scientific literature. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface of a given reaction, identifying the minimum energy pathways and the structures of all intermediates and transition states.

However, research on the analogue compound, 4-methoxy-2-nitroaniline (B140478), has focused on its thermal decomposition, providing insights into its stability and degradation pathways. researchgate.net Thermal analysis techniques, coupled with kinetic models, have been employed to determine the thermodynamic and kinetic parameters of its decomposition. researchgate.net

A study on the thermal decomposition of 4-methoxy-2-nitroaniline single crystals utilized thermogravimetric (TG) and differential thermal analysis (DTA) to investigate its thermal stability. researchgate.net The kinetic and thermodynamic parameters of this decomposition were calculated using the Coats-Redfern and Horowitz-Metzger methods. researchgate.net These methods are integral and differential approaches, respectively, used to analyze thermogravimetric data to determine the kinetics of solid-state reactions.

The following table summarizes the calculated kinetic and thermodynamic parameters for the thermal decomposition of 4-methoxy-2-nitroaniline. researchgate.net

| Parameter | Coats-Redfern Method | Horowitz-Metzger Method |

| Activation Energy (Ea) | 137.5 kJ/mol | 133.4 kJ/mol |

| Enthalpy of Activation (ΔH) | 134.5 kJ/mol | 130.4 kJ/mol |

| Entropy of Activation (ΔS) | -8.1 J/mol·K | -21.4 J/mol·K |

| Gibbs Free Energy of Activation (ΔG*) | 138.9 kJ/mol | 138.8 kJ/mol |

These values provide a quantitative measure of the energy requirements and the molecular disorder associated with the transition state of the decomposition reaction of 4-methoxy-2-nitroaniline. researchgate.net

Free Energy Profiles of Chemical Transformations

The construction of free energy profiles is essential for a complete understanding of a chemical transformation, as it accounts for both enthalpic and entropic contributions to the reaction energetics at a given temperature. These profiles map the change in Gibbs free energy as a function of the reaction coordinate, illustrating the relative stabilities of reactants, intermediates, transition states, and products.

Detailed studies on the free energy profiles of chemical transformations involving this compound are not available in the current body of scientific literature. Such investigations would provide a more complete picture of the spontaneity and equilibrium position of its reactions than can be obtained from potential energy surfaces alone.

For the analogue, 4-methoxy-2-nitroaniline, the Gibbs free energy of activation (ΔG) for its thermal decomposition has been calculated, providing a key data point on its free energy profile for this specific transformation. researchgate.net The positive and relatively high values of ΔG (around 138.9 kJ/mol) indicate that the decomposition process is not spontaneous and requires a significant input of thermal energy to overcome the activation barrier. researchgate.net

Materials Science and Advanced Applications

Exploration in Materials Exhibiting Non-linear Optical (NLO) Properties

There is no specific research available detailing the exploration of N-ethyl-4-methoxy-2-nitroaniline for its non-linear optical (NLO) properties. However, the parent molecule, 4-methoxy-2-nitroaniline (B140478) , has been identified as a potential NLO material. nih.gov Theoretical studies using density functional theory have explored its NLO properties, suggesting the importance of its π-conjugated system and the potential for charge transfer interactions, which are crucial for NLO activity. nih.gov

Single Crystal Growth Techniques and Characterization

No literature was found describing the single crystal growth of this compound. For the related compound, 4-methoxy-2-nitroaniline , single crystals have been successfully grown using the slow evaporation method. researchgate.netresearchgate.net X-ray diffraction (XRD) analysis of these crystals revealed an orthorhombic crystal system. researchgate.netresearchgate.net

Optical Property Analysis using Z-scan Techniques

There are no published studies using the Z-scan technique to analyze the optical properties of this compound. This technique has been applied to the parent compound, 4-methoxy-2-nitroaniline , to measure its nonlinear optical properties using a diode-pumped continuous wave (CW) Nd:YAG laser. researchgate.net Such analysis is critical for determining parameters like the nonlinear refractive index and nonlinear absorption coefficient, which are essential for applications in optical switching and other photonic devices.

Photoluminescence Studies and Emission Characteristics

Photoluminescence data for this compound is not available in the current body of scientific literature. For 4-methoxy-2-nitroaniline , photoluminescence analysis has been conducted, showing a high-intensity emission peak around 599 nm. researchgate.netresearchgate.net These characteristics are important for developing new fluorescent materials for various optical applications.

Role as a Synthetic Building Block in Dye and Pigment Chemistry

While it is plausible that this compound could serve as a building block for dyes, no specific examples of its use are documented. The precursor, 4-methoxy-2-nitroaniline , is a known intermediate in the synthesis of dyes and pigments. scbt.comnih.govguidechem.com It is also referred to by names such as Fast Bordeaux GP Base, indicating its application in producing specific colorants. punagri.com Its use is noted in the synthetic dye and pigment manufacturing sector. nih.gov

Design and Synthesis of Novel Materials Incorporating Nitroaniline Moieties

There is a lack of research on the design and synthesis of novel materials specifically incorporating the this compound moiety. The broader class of nitroanilines is of great interest in materials science. For instance, nitroaniline derivatives are used to create materials with high second-order optical nonlinearities. cecri.res.in The functional groups of nitroanilines facilitate intra-molecular charge transfer, which is a key mechanism for achieving significant NLO effects. However, research efforts have not yet been specifically directed towards integrating this compound into such advanced materials.

Environmental Remediation Methodologies

Chemical Leaching and Extraction from Contaminated Matrices

The removal of nitroaromatic compounds from solid matrices like soil and aquifer sediments is a critical step in environmental remediation. Chemical leaching, or soil washing, is a prominent technique that utilizes a liquid solution to dissolve and extract contaminants. The effectiveness of this process is highly dependent on the choice of the eluting agent and the optimization of various operational parameters.

Evaluation of Various Eluting Agents and Their Efficacy

Studies on the closely related compound, 4-methoxy-2-nitroaniline (B140478) (4M2N), provide valuable insights into the selection of effective eluting agents. Research conducted on contaminated aquifer media from a former dye intermediate production site demonstrated that alcohol-based eluting agents are more effective than non-ionic surfactants. nih.gov

Below is a table summarizing the elution efficiency of different agents for 4-methoxy-2-nitroaniline.

| Eluting Agent | Concentration | Eluted 4M2N (mg/kg) | Reference |

| Deionized Water | - | ~25 | nih.gov |

| n-propanol | 60% | 75.49 | nih.gov |

| Composite Eluting Agent | - | ~37 | nih.gov |

Optimization of Elution Parameters for Enhanced Recovery

To maximize the extraction of contaminants, the optimization of elution parameters is essential. Key factors influencing the efficiency of chemical leaching include the concentration of the eluting agent, the liquid-to-solid ratio, the number of elution cycles, the pH of the eluting solution, and the duration of the elution process.

For the removal of 4-methoxy-2-nitroaniline, optimal conditions were identified as a 60% n-propanol concentration, a liquid-to-solid ratio of 15:1, two eluting cycles, an elution pH of 3, and a 2-hour eluting duration. nih.gov Under these conditions, the concentration of eluted 4-methoxy-2-nitroaniline reached 75.49 mg/kg. nih.gov The liquid-to-solid ratio and the number of eluting cycles were identified as the most influential factors in the elution efficiency. nih.gov

The following table outlines the optimized parameters for the elution of 4-methoxy-2-nitroaniline.

| Parameter | Optimal Value | Reference |

| Eluting Agent | n-propanol | nih.gov |

| Concentration | 60% | nih.gov |

| Liquid-to-Solid Ratio | 15:1 | nih.gov |

| Number of Eluting Cycles | 2 | nih.gov |

| Elution pH | 3 | nih.gov |

| Elution Duration | 2 hours | nih.gov |

Advanced Oxidation Processes for Environmental Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org These processes rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their degradation and, ideally, complete mineralization into carbon dioxide, water, and inorganic ions. wikipedia.org

Catalytic Oxidation Systems for Compound Breakdown

While specific studies on the catalytic oxidation of N-ethyl-4-methoxy-2-nitroaniline are limited, research on its structural analog, 4-methoxy-2-nitroaniline, offers significant insights. The Fenton oxidation process, a type of AOP, has been shown to be effective in degrading 4-methoxy-2-nitroaniline. nih.govrsc.org This process involves the use of ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) and generate hydroxyl radicals. nih.govrsc.org

Research has shown that while Fenton oxidation can completely decompose 4-methoxy-2-nitroaniline, the total organic carbon (TOC) removal efficiency can be limited to around 30-32%, indicating the formation of recalcitrant by-products. nih.govrsc.org Nineteen different reaction intermediates have been identified during the Fenton oxidation of 4-methoxy-2-nitroaniline, with oxalic acid, acetic acid, and formic acid being the main final products. nih.govrsc.org

Parameter Optimization for Degradation Efficiency

The efficiency of the Fenton oxidation process is highly dependent on several key parameters, including the initial pH of the solution, and the concentrations of both hydrogen peroxide and the ferrous iron catalyst.

For the degradation of 4-methoxy-2-nitroaniline, the TOC removal efficiency was found to increase as the initial concentration of Fe²⁺ increased from 0.1 to 0.4 mM. nih.gov However, a further increase in the Fe²⁺ concentration up to 1.0 mM led to a decrease in TOC removal efficiency, likely due to the scavenging of hydroxyl radicals by excess Fe²⁺. nih.govrsc.org The degradation of a similar compound, p-nitroaniline, was found to be most rapid at a pH of 3.0. researchgate.net Increasing the dosage of both H₂O₂ and Fe²⁺ enhanced the degradation rate, although excessive H₂O₂ could inhibit the reaction kinetics. researchgate.net

The table below summarizes the effect of initial Fe²⁺ concentration on the TOC removal efficiency during the Fenton oxidation of 4-methoxy-2-nitroaniline.

| Initial Fe²⁺ Concentration (mM) | TOC Removal Efficiency (%) | Reference |

| 0.1 | 3.26 | nih.gov |

| 0.4 | 31.54 | nih.gov |

| 1.0 | 22.95 | nih.gov |

Synthesis and Study of Advanced Derivatives and Analogues

N-Alkylated and Acylated Derivatives of N-ethyl-4-methoxy-2-nitroaniline

Further functionalization of the secondary amine in this compound through alkylation and acylation provides a direct method for modifying the molecule's steric and electronic properties.

Detailed Research Findings:

The N-alkylation of substituted nitroanilines is a well-established synthetic transformation. A general method involves the deprotonation of the amine with a strong base, followed by the introduction of an alkyl halide. For instance, the N-methylation of the parent compound, 4-methoxy-2-nitroaniline (B140478), is achieved by treating it with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to form the corresponding anion. This highly nucleophilic species then readily reacts with an alkylating agent such as methyl iodide (MeI) to yield the N-methylated product. A similar strategy can be applied to this compound to introduce a second alkyl group, yielding a tertiary amine.

N-acylation introduces an acyl group (R-C=O) to the nitrogen atom, a reaction that typically proceeds by treating the aniline (B41778) with an acylating agent like an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. This conversion of the amine to an amide significantly alters the electronic character of the nitrogen atom, withdrawing electron density from the aromatic ring through resonance.

These derivatization reactions are crucial for structure-activity relationship (SAR) studies, where systematic changes in the molecular structure are correlated with changes in physical, chemical, or biological properties.

| Reaction Type | Starting Material | Reagents | Product |

| N-Alkylation | This compound | 1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I) | N-ethyl-N-methyl-4-methoxy-2-nitroaniline |

| N-Acylation | This compound | Acetyl Chloride (CH₃COCl) or Acetic Anhydride | N-acetyl-N-ethyl-4-methoxy-2-nitroaniline |

Functionalized Nitroaniline Systems for Specialized Research Applications

The modification of the nitroaniline core by introducing additional functional groups is a key strategy for developing molecules for specialized applications, such as in materials science or as complex synthetic intermediates. The strategic placement of functional groups can fine-tune the molecule's properties, including its absorption spectrum, non-linear optical (NLO) characteristics, and reactivity.

Detailed Research Findings:

Research has demonstrated the synthesis of 2-functionalized 4-nitroanilines through ring transformation reactions. researchgate.net One such strategy employs 3,5-dinitro-2-pyridone, which reacts with enaminones (derived from 1,3-dicarbonyl compounds and amines) to construct a variety of substituted 4-nitroaniline (B120555) frameworks. researchgate.net This method allows for the introduction of functional groups like acetyl, benzoyl, and ethoxycarbonyl at the 2-position of the nitroaniline ring. researchgate.net By applying this logic, this compound could theoretically be constructed with additional functionalities, enhancing its utility. For example, introducing an electron-withdrawing group could further polarize the molecule, a desirable trait for NLO materials, while introducing a reactive handle could allow for its incorporation into a polymer backbone.

| Functional Group Introduced | Potential Research Application | Rationale |

| Acetyl (-COCH₃) | Synthetic Intermediate | Provides a ketone handle for further chemical reactions. |

| Benzoyl (-COC₆H₅) | Materials Science | Increases conjugation and can influence crystal packing and optical properties. |

| Ethoxycarbonyl (-COOCH₂CH₃) | Medicinal Chemistry Intermediate | The ester can be hydrolyzed to a carboxylic acid or converted to an amide. |

Synthesis of Heterocyclic Compounds Incorporating Nitroaniline Scaffolds (e.g., Quinoxalines, Indoles)

The this compound structure is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. The ortho-positioning of the nitro and amino groups is key to forming five- or six-membered rings fused to the benzene (B151609) ring.

Detailed Research Findings:

Quinoxalines: Quinoxalines are a class of nitrogen-containing heterocycles that can be synthesized from ortho-phenylenediamines (1,2-diaminobenzenes). This compound can be readily reduced to its corresponding diamine derivative, N¹-ethyl-4-methoxybenzene-1,2-diamine. This diamine is a critical intermediate for quinoxaline (B1680401) synthesis.

One established method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com A more modern and efficient approach involves a one-pot synthesis via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, catalyzed by an earth-abundant iron complex. researchgate.net This reaction simultaneously reduces the nitro group and oxidizes the diol to a dicarbonyl, which then condenses with the in-situ-generated diamine to form the quinoxaline ring in high yield. researchgate.net

Indoles: Indole (B1671886) is another privileged heterocyclic scaffold. While not a direct cyclization product, this compound can serve as a starting material for indole synthesis through multi-step pathways. The Fischer indole synthesis, a classic and versatile method, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov The required N-ethyl-4-methoxyphenylhydrazine intermediate can be prepared from N-ethyl-4-methoxyaniline (the reduced form of the title compound).

Furthermore, modern synthetic methods include the reductive cyclization of nitrobenzene (B124822) derivatives. researchgate.net These strategies can involve intramolecular reactions where a side chain, appropriately positioned, reacts with the nitro group upon its reduction to form the five-membered pyrrole (B145914) ring of the indole system. For example, a related compound, 2-ethyl-4-methoxy aniline, has been identified as a promising raw material for the synthesis of 5-methoxy indole, highlighting the utility of such substituted anilines in heterocyclic synthesis. researchgate.net

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type |

| Quinoxaline | N¹-ethyl-4-methoxybenzene-1,2-diamine | Condensation with a 1,2-dicarbonyl compound. mdpi.com |

| Indole | N-ethyl-4-methoxyphenylhydrazine | Fischer Indole Synthesis with an aldehyde or ketone. nih.gov |

Future Research Perspectives and Interdisciplinary Opportunities

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of nitroaromatic compounds, including N-ethyl-4-methoxy-2-nitroaniline, has traditionally relied on methods that can be hazardous and environmentally taxing. nih.govnih.gov The integration of green chemistry principles offers a pathway to more sustainable and safer production methods. researchgate.netsphinxsai.commsu.edu Future research will likely focus on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for exploration include:

Alternative Nitrating Agents: Research into cleaner nitrating agents to replace traditional mixed acids (a combination of nitric and sulfuric acids) is a priority. researchgate.net This includes exploring solid-supported reagents and milder nitrating systems.

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of synthesis. nih.gov

Catalytic Approaches: The development of catalytic methods for nitration and other synthetic steps can lead to higher efficiency and selectivity, reducing the formation of unwanted byproducts. ijnc.ir

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will guide future synthetic strategies. ijnc.ir

Exploration of Novel Catalytic Systems for this compound Transformations

The functional groups present in this compound, particularly the nitro and amino groups, make it a versatile substrate for various catalytic transformations. The catalytic reduction of the nitro group is a key area of interest, as it can lead to the formation of valuable diamine derivatives.

Recent advancements in catalysis for nitroaniline reduction have highlighted the potential of various systems:

Nanoparticle Catalysts: Metal nanoparticles, such as those made of gold or copper ferrite (B1171679), have shown significant catalytic activity in the reduction of nitroanilines. nih.govnih.govresearchgate.net Future research could explore the use of bimetallic or supported nanoparticle systems to enhance catalytic efficiency and selectivity for this compound.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalytic systems offer distinct advantages. nih.govresearchgate.net The development of recoverable and reusable heterogeneous catalysts is particularly attractive from an industrial and environmental perspective. nih.govresearchgate.net

Chemoselective Reduction: A significant challenge and opportunity lies in the development of catalysts that can selectively reduce the nitro group in the presence of other functional groups, enabling the synthesis of complex molecules. sci-hub.st

The table below summarizes some promising catalytic systems for nitroaniline reduction, which could be adapted for this compound.

| Catalyst System | Reducing Agent | Key Advantages | Potential for this compound |

| Silica-supported gold nanoparticles | Sodium borohydride | High activity in aqueous medium. nih.gov | Potentially efficient and environmentally friendly reduction. |

| Copper ferrite (CuFe2O4) nanoparticles | Sodium borohydride | Magnetically recoverable and reusable, fast reaction rates. nih.govresearchgate.net | Offers a sustainable approach with easy catalyst separation. |

| Water-soluble iron complex (FeSO4·7H2O + EDTANa2) | Hydrogen | Works in a biphasic system, high chemoselectivity. sci-hub.st | Could allow for selective reduction in the presence of other sensitive functional groups. |

| Iron(salen) complex | Pinacol borane (B79455) (HBpin) or Phenylsilane (H3SiPh) | Can chemoselectively reduce nitro compounds while retaining carbonyl functionality. acs.org | Enables the synthesis of more complex derivatives of this compound. |

Development of Advanced Functional Materials Based on the Compound

The unique electronic and structural properties of nitroaniline derivatives suggest their potential use as building blocks for advanced functional materials. researchgate.net The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups can give rise to interesting optical and electronic properties.

Future research in this area could focus on:

Nonlinear Optical (NLO) Materials: Nitroaniline derivatives have been investigated for their NLO properties, which are crucial for applications in optoelectronics and photonics. researchgate.net The specific substitution pattern of this compound could be optimized to enhance these properties.

Polymers and Dyestuffs: As a derivative of aniline (B41778), this compound can serve as a monomer for the synthesis of novel polymers with tailored properties. It is also a potential precursor for the development of new dyes and pigments. wikipedia.orgnih.gov

Sensors: The interaction of the functional groups with specific analytes could be exploited to develop chemical sensors. For instance, calixarenes functionalized with fluorogenic units have been studied for their ability to bind nitroaromatic compounds. nih.gov

Synergistic Approaches Combining Theoretical and Experimental Research

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and development of new applications for this compound.

This synergistic approach can be applied to:

Predicting Reaction Outcomes: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule and the feasibility of different reaction pathways, guiding experimental efforts. acs.orgresearchgate.net

Understanding Structure-Property Relationships: Computational modeling can provide insights into how the molecular structure of this compound and its derivatives influences their properties, such as toxicity, solubility, and electronic behavior. researchgate.netacs.org

Designing Novel Materials: Theoretical calculations can be used to design new materials with desired properties by predicting the effects of different chemical modifications to the this compound scaffold. researchgate.net

Methodological Advancements in Analytical Detection and Characterization Technologies

As the research and application of this compound expand, the need for advanced analytical methods for its detection and characterization will become increasingly important. While methods exist for the analysis of nitroaniline isomers, specific and highly sensitive techniques for this particular compound will need to be developed and refined. nih.govnih.govepa.govresearchgate.netthermofisher.com

Future research in this domain should focus on:

High-Performance Liquid Chromatography (HPLC): Developing optimized HPLC methods for the separation and quantification of this compound from complex mixtures. epa.govthermofisher.com

Spectroscopic Techniques: Utilizing advanced spectroscopic methods, such as NMR and mass spectrometry, for the unambiguous identification and structural elucidation of the compound and its transformation products. nih.govnih.gov

Electrochemical Sensors: Exploring the development of sensitive and selective electrochemical sensors for the in-situ detection of this compound in various matrices.

Hyphenated Techniques: Employing hyphenated techniques, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to achieve high sensitivity and specificity in the analysis of trace amounts of the compound.

The table below outlines some analytical techniques that could be further developed for this compound.

| Analytical Technique | Principle | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity, detection via UV absorbance. epa.gov | Quantification in reaction mixtures and environmental samples. |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge and size in an electric field. researchgate.net | Analysis of isomeric purity and separation from similar compounds. |

| Cloud Point Extraction | Preconcentration technique based on surfactant properties. nih.gov | Trace analysis in aqueous samples. |

| Orthogonal Signal Correction-Partial Least Squares (OSC-PLS) | Multivariate calibration method for spectrophotometric data. nih.gov | Simultaneous determination in the presence of interfering species. |

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for N-ethyl-4-methoxy-2-nitroaniline, and how can reaction yields be improved?

- Methodological Answer : A two-step synthesis involving N-benzenesulfonyl protection of 4-methoxy-2-nitroaniline, followed by deprotection using p-toluenesulfonic acid under argon, has been shown to improve yields (63%) and purity (HPLC 94%). Key steps include pH adjustment to 6 during precipitation and purification via 1,2-dichloroethane extraction . Optimization should focus on inert gas environments, solvent choice, and controlled acid addition to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing N-ethyl-4-methoxy-2-nitroaniline?

- Methodological Answer : FT-Raman, IR, and UV-Vis spectroscopy are essential for structural validation. For example, vibrational spectra reveal contributions from nitro (-NO₂), methoxy (-OCH₃), and ethylamino (-NH-C₂H₅) groups. Density functional theory (DFT) calculations can predict electronic transitions, which align with experimental UV-Vis data (e.g., π→π* and charge-transfer bands) .

Q. How should researchers handle N-ethyl-4-methoxy-2-nitroaniline safely in the lab?

- Methodological Answer : Safety protocols include using negative-pressure ventilation systems for organic vapors, wearing acid-resistant gloves (due to skin/eye irritation risks), and employing emergency measures like ice-water baths for accidental exposure. Refer to GHS classifications (H302, H315, H319) for hazard mitigation .

Advanced Research Questions

Q. How do aggregation effects influence the nonlinear optical (NLO) properties of N-ethyl-4-methoxy-2-nitroaniline in solution?

- Methodological Answer : At concentrations >10⁻³ M, aggregation reduces effective two-photon absorption (2PA) and excited-state absorption (ESA) cross-sections due to intermolecular charge-transfer quenching. Transient transmission spectroscopy with femtosecond lasers is recommended to monitor ESA dynamics, as aggregated states exhibit prolonged excited-state lifetimes .

Q. What computational strategies validate the NLO behavior of N-ethyl-4-methoxy-2-nitroaniline?

- Methodological Answer : Time-dependent DFT (TD-DFT) combined with the polarized continuum model (PCM) accurately predicts solvent effects on electronic transitions. Natural bond orbital (NBO) analysis quantifies charge transfer from the methoxy group to the nitro-aniline backbone, correlating with hyperpolarizability values .

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational results?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT. Use hybrid functionals (e.g., B3LYP) with dispersion corrections and validate against solvent-dependent UV-Vis measurements. For vibrational modes, scale quantum mechanical force fields to match experimental IR/Raman intensities .